molecular formula C16H13ClN2S B5859306 N-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine CAS No. 6404-16-6

N-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B5859306
CAS No.: 6404-16-6
M. Wt: 300.8 g/mol
InChI Key: VCHNNZYHWBAMOC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with 2-bromo-1-phenylethanone in the presence of a base to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings and the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: As a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biology: Investigating its interactions with biological targets and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(4-bromophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine
  • N-(4-fluorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine
  • N-(4-methylphenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine

Comparison: N-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. Compared to its bromine, fluorine, or methyl-substituted analogs, the chlorine-substituted compound may exhibit different biological activities and chemical reactivity due to the size, electronegativity, and bond dissociation energy of the chlorine atom.

Properties

IUPAC Name

N-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c1-11-15(12-5-3-2-4-6-12)19-16(20-11)18-14-9-7-13(17)8-10-14/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHNNZYHWBAMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60982131
Record name N-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60982131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6404-16-6
Record name N-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60982131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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